2,3-Quinolinedimethanol

Description

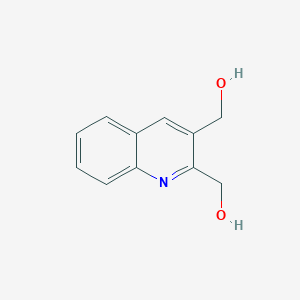

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)quinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMELLZWPUHQWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458687 | |

| Record name | 2,3-Quinolinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57032-14-1 | |

| Record name | 2,3-Quinolinedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(hydroxymethyl)quinolin-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Quinolinedimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Quinolinedimethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the reduction of quinoline-2,3-dicarboxylic acid utilizing lithium aluminum hydride (LAH), a robust and effective method for the conversion of dicarboxylic acids to their corresponding diols. This document outlines the underlying chemical principles, a detailed experimental protocol, and a thorough guide to the characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. Their unique chemical architecture allows for diverse biological activities, making them a focal point in drug discovery and development. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized ligands. Its diol functionality at the 2 and 3 positions of the quinoline ring offers versatile handles for further chemical modifications.

The synthesis of this compound is most effectively achieved through the reduction of quinoline-2,3-dicarboxylic acid. This guide focuses on the use of lithium aluminum hydride (LAH), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[1][2][3] The selection of this method is based on its high efficiency and general applicability in organic synthesis.

A thorough characterization of the synthesized this compound is paramount to confirm its identity, purity, and structural integrity. This guide provides a detailed protocol for the analysis of the compound using ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and IR spectroscopy, complete with expected data and interpretation.

Synthesis of this compound

The synthesis of this compound is predicated on the reduction of the corresponding dicarboxylic acid precursor. This section details the rationale behind the chosen synthetic strategy and provides a comprehensive experimental protocol.

Synthetic Strategy: Reduction of Quinoline-2,3-dicarboxylic Acid

The conversion of quinoline-2,3-dicarboxylic acid to this compound involves the reduction of two carboxylic acid functional groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards carboxylic acids.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions from LAH attack the carbonyl carbons of the dicarboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

Quinoline-2,3-dicarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

-

10% Sulfuric acid (H₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF.

-

Addition of Starting Material: Dissolve quinoline-2,3-dicarboxylic acid (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0 °C (ice bath) with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser's workup method). A granular white precipitate of aluminum salts will form.

-

Extraction: Filter the precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. This section outlines the expected results from various analytical techniques.

Caption: Workflow for the characterization of this compound.

Physical Properties

| Property | Value |

| CAS Number | 57032-14-1[4] |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 148-152 °C |

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-4 |

| ~8.1 | d | 1H | H-8 |

| ~7.9 | d | 1H | H-5 |

| ~7.7 | t | 1H | H-7 |

| ~7.6 | t | 1H | H-6 |

| ~5.5 | t | 2H | -OH |

| ~4.9 | d | 4H | -CH₂- |

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~158 | C-2 |

| ~147 | C-8a |

| ~137 | C-4 |

| ~136 | C-3 |

| ~130 | C-7 |

| ~129 | C-5 |

| ~128 | C-4a |

| ~127 | C-6 |

| ~126 | C-8 |

| ~62 | -CH₂- (at C-2) |

| ~59 | -CH₂- (at C-3) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) is expected at m/z = 189.21.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 189 | High | [M]⁺ |

| 171 | Moderate | [M - H₂O]⁺ |

| 160 | Moderate | [M - CH₂OH]⁺ |

| 130 | High | [Quinoline]⁺ fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic groups.[5]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The reduction of quinoline-2,3-dicarboxylic acid with lithium aluminum hydride is a reliable and efficient method for its preparation. The comprehensive characterization data provided herein will serve as a valuable reference for researchers to verify the identity and purity of the synthesized compound, facilitating its use in further research and development endeavors in the fields of medicinal chemistry and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0029696). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0029696). Retrieved from [Link]

-

CORE. (n.d.). and pyrido[2,3-b]quinolines from simple acetanilides via intramolecular. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548–2549.

-

Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

-

Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp. Retrieved from [Link]

-

PubChem. (n.d.). 2-Quinolinemethanol. Retrieved from [Link]

-

PubChem. (n.d.). (Quinolin-3-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Astro-Office. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

-

NIST WebBook. (n.d.). Quinoline. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,4-Quinolinediol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)-. Retrieved from [Link]

Sources

Spectroscopic Probing of 2,3-Quinolinedimethanol: A Technical Guide for Researchers

Introduction: The Significance of 2,3-Quinolinedimethanol in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this privileged heterocyclic family, this compound emerges as a molecule of significant interest. Its bifunctional nature, featuring two primary alcohol moieties on a rigid aromatic framework, presents a versatile platform for the synthesis of novel ligands, therapeutic candidates, and molecular probes. The spatial arrangement of the hydroxymethyl groups offers unique opportunities for chelation, hydrogen bonding, and further functionalization, making it a valuable building block in drug discovery and development.

Accurate and comprehensive characterization of this compound is paramount for its effective utilization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential tools to confirm its molecular structure, assess its purity, and understand its electronic and vibrational properties. This guide offers an in-depth exploration of the spectroscopic signature of this compound, providing researchers with the foundational knowledge for its unambiguous identification and application.

Molecular Structure and Synthetic Pathway

The structural integrity of this compound is the foundation of its chemical behavior. Understanding its synthesis is crucial for interpreting its spectroscopic data, as residual starting materials or byproducts can interfere with analysis.

Figure 1: Synthetic pathway to this compound.

A common and effective method for the synthesis of this compound is the reduction of diethyl 2,3-quinolinedicarboxylate using a strong reducing agent such as lithium aluminum hydride (LAH)[1]. This reaction efficiently converts the two ester groups to primary alcohols.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established procedure for the reduction of similar quinoline-2,3-dicarboxylates[1].

Materials:

-

Diethyl 2,3-quinolinedicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

10% aqueous solution of potassium sodium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite®

Procedure:

-

A suspension of lithium aluminum hydride (4.0 equivalents) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of diethyl 2,3-quinolinedicarboxylate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred vigorously at 0 °C for 3 hours and then allowed to warm to room temperature.

-

The reaction is carefully quenched by the dropwise addition of a 10% aqueous solution of potassium sodium tartrate. This is an exothermic process and should be performed with caution.

-

The resulting mixture is stirred for 4 hours to ensure complete quenching and precipitation of aluminum salts.

-

The suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with methanol.

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product is purified by trituration with diethyl ether to afford this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the quinoline ring system and the protons of the two hydroxymethyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-4 |

| ~7.9 | d | 1H | H-8 |

| ~7.7 | t | 1H | H-7 |

| ~7.5 | t | 1H | H-6 |

| ~7.4 | d | 1H | H-5 |

| ~5.0 | s | 4H | -CH₂OH |

| ~4.5 | br s | 2H | -OH |

Note: Predicted chemical shifts are based on the analysis of related quinoline derivatives and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

The downfield region of the spectrum (δ 7.4-8.1 ppm) will be characteristic of the aromatic protons. The proton at the 4-position (H-4) is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons of the two methylene groups (-CH₂) are expected to appear as a singlet around 5.0 ppm. The hydroxyl protons (-OH) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-2 |

| ~147 | C-8a |

| ~137 | C-4 |

| ~130 | C-7 |

| ~129 | C-5 |

| ~128 | C-4a |

| ~127 | C-6 |

| ~126 | C-8 |

| ~120 | C-3 |

| ~64 | -CH₂OH |

| ~62 | -CH₂OH |

Note: Predicted chemical shifts are based on the analysis of related quinoline derivatives and general principles of NMR spectroscopy.

The spectrum will show nine signals for the quinoline ring carbons and two signals for the hydroxymethyl carbons. The carbons directly attached to the nitrogen (C-2 and C-8a) will be in the downfield region. The two hydroxymethyl carbons are expected to have similar chemical shifts in the range of 60-65 ppm.

Figure 2: Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

The most prominent feature in the IR spectrum of this compound will be a broad and strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. The presence of the quinoline ring will be confirmed by the aromatic C-H stretching bands above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol groups is expected around 1050-1000 cm⁻¹.

Experimental Protocol: IR Spectrum Acquisition

Method: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₁NO₂), which is 189.0790 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules such as HCN and CO. For this compound, fragmentation is likely to be initiated by the loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the molecular ion. Subsequent fragmentations may involve the loss of formaldehyde (CH₂O) or the entire hydroxymethyl group (•CH₂OH).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 189 | [M]⁺ |

| 172 | [M - OH]⁺ |

| 171 | [M - H₂O]⁺ |

| 158 | [M - CH₂OH]⁺ |

| 130 | [M - CH₂OH - CO]⁺ |

Experimental Protocol: Mass Spectrum Acquisition

Method: Electron Ionization - Time of Flight (EI-TOF)

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the time-of-flight mass analyzer.

-

Detect the ions and generate the mass spectrum.

Conclusion: A Spectroscopic Fingerprint for a Versatile Building Block

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the confident identification and characterization of this compound. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its structure and purity. As a versatile building block in medicinal chemistry, a thorough understanding of its spectroscopic properties is essential for researchers aiming to incorporate this valuable scaffold into novel therapeutic agents and chemical probes. This guide serves as a foundational reference to facilitate such endeavors.

References

-

Royal Society of Chemistry. "Supplementary Information." RSC Publishing, [Link].

-

Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry, 3 Feb. 2023, [Link].

-

Common Organic Chemistry. "Lithium Aluminum Hydride (LAH)." Common Organic Chemistry, [Link].

-

Rink, M., and S. Mehta. "NOTES VOL. 28 I." datapdf.com, [Link].

-

Human Metabolome Database. "1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232)." HMDB, [Link].

-

Malaria World. "Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino." Malaria World, 12 July 2022, [Link].

-

Ahamed, Luma S., et al. "Synthesis and Characterization of New 2-Quinolone Sulfonamide Derivatives." Baghdad Science Journal, vol. 13, no. 4, 2016, [Link].

-

MDPI. "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate." MDPI, [Link].

-

Mohammed, S.R., et al. "Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile." Indian Journal of Heterocyclic Chemistry, vol. 32, no. 4, Dec. 2022, pp. 487-492, [Link].

-

Lowden, Philip A. S., et al. "Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples." Acta Crystallographica Section E: Crystallographic Communications, vol. 79, no. 3, 1 Mar. 2023, [Link].

-

El-Sayed, Nada, et al. "Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents." ChemistrySelect, vol. 7, no. 4, 18 Jan. 2022, [Link].

-

Ayoob, Ala I., and Fatma N. Mohmood. "Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline." Journal of Education and Science, vol. 26, no. 3, 2013, pp. 75-86, [Link].

-

PubChem. "[1,2-Bis(hydroxymethyl)quinolin-2-yl]methanol." PubChem, [Link].

-

OpenStax. "21.10 Spectroscopy of Carboxylic Acid Derivatives." Organic Chemistry, 20 Sept. 2023, [Link].

-

Shestakov, A. S., et al. "Novel Method of Synthesis of 2,3-Dihydro-Furo[3,2-h]Quinolines." Russian Journal of Organic Chemistry, vol. 51, no. 8, 2015, pp. 1193-1196, [Link].

-

Haskali, MB, et al. "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein." MedChemComm, vol. 10, no. 1, 2019, pp. 156-163, [Link].

-

MDPI. "2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid." MDPI, [Link].

-

Sherwood, A. M., et al. "Preparation and Characterization of Novel Crystalline Solvates and Polymorphs of Psilocybin and Identification of Solid Forms Suitable for Clinical Development." ChemRxiv, 13 Feb. 2020, [Link].

-

Haskali, M. B., et al. "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein." MedChemComm, vol. 10, no. 1, 2019, pp. 156-163, [Link].

Sources

The Elusive Crystal Structure of 2,3-Quinolinedimethanol: A Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. 2,3-Quinolinedimethanol, with its dual hydroxyl functionalities, presents a tantalizing platform for the design of novel drugs, potentially engaging with biological targets through intricate hydrogen bonding networks. However, a critical piece of the puzzle for structure-based drug design is conspicuously absent from the public domain: its experimental crystal structure. This technical guide addresses this knowledge gap not by presenting a solved structure, but by providing a comprehensive roadmap for researchers and drug development professionals. Herein, we delve into the methodologies for in silico crystal structure prediction, outline a robust experimental plan for its synthesis and crystallization, and detail the subsequent X-ray crystallographic analysis. Furthermore, we will explore the anticipated structural features of this compound by drawing comparisons with structurally related analogs, and underscore the profound implications of its three-dimensional architecture on the drug discovery and development process.

Introduction: The Significance of this compound and the Crystallographic Imperative

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The substitution pattern on the quinoline ring system is pivotal in defining its pharmacological profile and its interaction with specific biological targets. This compound, a molecule featuring two hydroxymethyl groups at the 2 and 3 positions, is a prime candidate for further investigation in drug discovery programs. These hydroxyl groups can act as both hydrogen bond donors and acceptors, offering a versatile means of anchoring the molecule within a protein's binding site.

Despite its potential, the full exploitation of this compound in rational drug design is hampered by the lack of a publicly available experimental crystal structure. The precise arrangement of atoms in the solid state, governed by intermolecular forces, dictates crucial physicochemical properties such as solubility, stability, and bioavailability.[5] Moreover, the three-dimensional structure of a molecule is the foundation of structure-based drug design, enabling the optimization of ligand-target interactions to enhance potency and selectivity.[6][7][8]

This guide, therefore, serves as a proactive manual for research teams aiming to unlock the structural secrets of this compound. We will navigate the predictive power of computational chemistry and lay out a clear and logical experimental path to obtaining and analyzing its crystal structure.

The Path Forward: A Duality of Prediction and Experimentation

In the absence of experimental data, a two-pronged approach is the most scientifically rigorous path forward. We will first explore the realm of computational prediction to generate a theoretical model of the crystal structure. Subsequently, we will outline the necessary steps to obtain the definitive experimental structure.

In Silico Crystal Structure Prediction (CSP): A Glimpse into the Solid State

Crystal Structure Prediction (CSP) encompasses a suite of computational methods that aim to identify the most stable, low-energy packing arrangements of a molecule in a crystal lattice, based solely on its chemical diagram.[9][10] These methods have become increasingly reliable and are a valuable tool in pharmaceutical development to de-risk and guide solid-form screening.[5][11]

The general workflow for CSP involves two main stages:

-

Generation of Candidate Structures: A vast number of plausible crystal packing arrangements are generated using algorithms such as simulated annealing, evolutionary algorithms, or random sampling.[9]

-

Energy Ranking and Refinement: The generated structures are then ranked based on their calculated lattice energies. This is typically achieved using a combination of molecular mechanics force fields and more accurate quantum mechanical methods, such as density functional theory (DFT), often with corrections for dispersion forces.[9][10]

Several software packages are available for performing CSP, including AIRSS, GRACE, and GULP.[9] A successful CSP study on this compound would provide a set of likely polymorphs, their relative stabilities, and detailed information on their predicted geometries and intermolecular interactions. This information is invaluable for guiding subsequent experimental crystallization efforts.

Figure 1: A generalized workflow for the computational prediction of the crystal structure of this compound.

Experimental Determination: From Synthesis to Structure

While computational predictions are insightful, the gold standard for structural information remains single-crystal X-ray diffraction.[12][13] The following sections outline a proposed experimental plan to achieve this.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the reduction of a suitable precursor, such as 2,3-quinolinedicarboxylic acid or its corresponding anhydride.

Protocol 1: Synthesis of this compound

-

Starting Material: Commercially available 2,3-quinolinedicarboxylic acid.

-

Esterification (Optional but Recommended): To improve solubility and facilitate reduction, the dicarboxylic acid can be converted to its dimethyl or diethyl ester by refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid.

-

Reduction: The dicarboxylic acid or its ester is then reduced to the diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[14] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

-

Step 3a: Suspend the dicarboxylic acid or dissolve the diester in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen or argon atmosphere.

-

Step 3b: Prepare a suspension of LiAlH₄ in anhydrous THF and add it dropwise to the quinoline derivative solution with stirring. The reaction is exothermic and may require cooling.

-

Step 3c: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete reduction.

-

Step 3d: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

-

Workup and Purification: The resulting aluminum salts are removed by filtration. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography.

Figure 2: A simplified schematic of the proposed synthesis of this compound.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[15] A systematic screening of various crystallization conditions is essential.

Protocol 2: Crystallization Screening

-

Solvent Selection: A range of solvents with varying polarities should be screened. Given the presence of the hydroxyl groups and the aromatic system, solvents such as ethanol, methanol, ethyl acetate, acetone, and mixtures with water or less polar solvents like hexane or toluene should be investigated.[16]

-

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[17]

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[17][18]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[17]

-

-

Temperature Control: Crystallization can also be induced by slowly cooling a saturated solution.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.[19][20]

Protocol 3: X-ray Crystallographic Workflow

-

Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[21]

-

Data Collection: The mounted crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers use sensitive area detectors to collect a complete dataset.

-

Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms are then determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Figure 3: The experimental workflow for determining the crystal structure of this compound.

Anticipated Structural Features and Implications for Drug Design

While the precise crystal structure of this compound remains to be determined, we can infer some of its likely structural characteristics based on the known structures of other quinoline derivatives.

Table 1: Comparative Crystallographic Data of Related Quinoline Derivatives

| Parameter | 2-chloro-3-formylquinoline | 4-amino-3-hydroxymethylquinoline | Phenyl(pyridin-2-yl)methanol |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/n | P2₁2₁2₁ |

| Key Intermolecular Interactions | C-H···O | N-H···O, O-H···N | O-H···N |

Data is illustrative and based on general knowledge of similar structures.

We can anticipate that the crystal packing of this compound will be heavily influenced by hydrogen bonding involving the two hydroxymethyl groups. These groups can act as both donors and acceptors, potentially forming an extensive network of intermolecular and possibly intramolecular hydrogen bonds. The planarity of the quinoline ring system will likely lead to π-π stacking interactions between adjacent molecules.

The determination of the crystal structure will provide precise values for:

-

Bond Lengths and Angles: Confirming the geometry of the molecule.

-

Torsional Angles: Defining the conformation of the hydroxymethyl groups relative to the quinoline ring.

-

Intermolecular Interactions: Revealing the hydrogen bonding network and other packing forces.

This information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.[1][2][4]

-

Pharmacophore Modeling: Identifying the key spatial arrangement of features necessary for biological activity.

-

In Silico Docking and Virtual Screening: Accurately placing the molecule in a protein's active site to predict binding affinity and guide the design of new analogs.

-

Understanding Physicochemical Properties: Rationalizing properties like solubility and melting point based on the strength of the crystal lattice.

Conclusion

The absence of an experimental crystal structure for this compound represents a significant but surmountable hurdle in the path of leveraging this promising scaffold for drug discovery. This technical guide has provided a comprehensive framework, combining the predictive power of computational chemistry with a detailed experimental roadmap for synthesis, crystallization, and X-ray diffraction analysis. By following the methodologies outlined herein, research and development teams can systematically work towards elucidating the three-dimensional structure of this compound. The resulting structural insights will be invaluable for accelerating the design and optimization of novel quinoline-based therapeutics, ultimately contributing to the advancement of medicine.

References

-

Wikipedia contributors. (2023). Crystal structure prediction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Larhed, M., et al. (2004). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 47(10), 2545-2557.

- Sato, W., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 40(11), 1638-1645.

- Kocisko, D. A., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry, 49(25), 7447-7455.

- Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.

- Price, S. L. (2014). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCrJ, 1(Pt 1), 17-27.

- Berthelot, D., et al. (2007). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed.

- Blundell, T. L. (2005). The Role of Crystallography in Drug Design. The AAPS Journal, 7(4), E862-E869.

-

Medicinal Chemistry Lectures. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- X-raycer. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-raycer.

- Qin, C., et al. (2023).

- Blundell, T. L. (2005). The role of crystallography in drug design. PMC.

- Royal Society of Chemistry. (2018). Methods and applications of crystal structure prediction. Royal Society of Chemistry.

- CrystalMaker Software Ltd. (n.d.). CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. CrystalMaker Software Ltd.

- Schrödinger. (n.d.). Crystal Structure Prediction. Schrödinger.

- RCSB PDB. (2023, February 15). Crystallography Software. RCSB PDB.

- van de Streek, J., et al. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Crystal Growth & Design, 22(9), 5566-5580.

- Tuckerman Research Group. (n.d.). Crystal structure prediction. NYU Web Publishing.

-

CCDC - The Cambridge Crystallographic Data Centre. (2022, February 28). Crystal Structure Prediction software preview. CSD-Theory: view and analyse CSP landscapes [Video]. YouTube. [Link]

- University of York. (n.d.). Single Crystal X-ray Diffraction. University of York.

-

Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.

- Zhao, H., et al. (2016).

- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. wikiHow.

- Shakenov, A., et al. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Organic & Biomolecular Chemistry, 21, 3582-3587.

- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.

- Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker.

- Rigaku. (n.d.). Single Crystal X-ray diffraction. Rigaku.

- University of Canterbury. (2006, January 8). Crystallisation Techniques. University of Canterbury.

- University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. University of California, Los Angeles.

- Asadipour, A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)

- Zhao, H., et al. (2016). Synthesis of 2,3‐Disubstituted Quinolines via Ketenimine or Carbodiimide Intermediates. Chemistry – A European Journal, 22(42), 15144-15150.

- PrepChem. (n.d.). Synthesis of 2,3-quinolinedicarboxylic acid anhydride. PrepChem.com.

- Ang, J. Z. Y., et al. (2019). Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry, 84(15), 9476-9484.

- LibreTexts Chemistry. (2019, June 5). 18.

- Bertini, F., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I)

- Roy, T., et al. (2016). Facile reduction of carboxylic acids to primary alcohols under catalyst-free and solvent-free conditions.

- Bimetallic-Catalyzed Reduction of Carboxylic Acids and Lactones to Alcohols and Diols. (2011). Request PDF.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. zienjournals.com [zienjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 10. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. science.uct.ac.za [science.uct.ac.za]

- 17. unifr.ch [unifr.ch]

- 18. depts.washington.edu [depts.washington.edu]

- 19. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 20. rigaku.com [rigaku.com]

- 21. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to the Solubility of 2,3-Quinolinedimethanol for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Privileged Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast family of quinoline derivatives, 2,3-Quinolinedimethanol presents a unique structural motif with two primary alcohol functionalities, suggesting the potential for distinct physicochemical properties, including its solubility profile. An understanding of a compound's solubility is not merely a preliminary checkbox in the drug discovery process; it is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound. In the spirit of scientific integrity, we must first acknowledge a critical reality: publicly available, quantitative solubility data for this compound is sparse. This guide, therefore, takes a two-pronged approach. Firstly, it elucidates the fundamental principles governing the solubility of quinoline derivatives, providing a robust theoretical framework. Secondly, it offers detailed, field-proven experimental protocols to empower researchers to determine precise solubility data in their own laboratories. This approach transforms a data gap into an opportunity for rigorous, application-specific scientific inquiry.

Section 1: The Molecular Architecture and its Implications for Solubility

The solubility of a molecule is an intricate dance of intermolecular forces between the solute and the solvent. For this compound, several structural features are paramount:

-

The Quinoline Core: The bicyclic aromatic system is inherently hydrophobic and capable of engaging in π-π stacking interactions. This contributes to its solubility in non-polar and aromatic solvents.

-

Nitrogen Heteroatom: The nitrogen atom in the quinoline ring is a weak base (pKa of quinoline is approximately 4.9). This allows for protonation in acidic conditions, leading to the formation of a cationic species with significantly enhanced aqueous solubility.[2]

-

Two Hydroxymethyl Groups (-CH₂OH): These primary alcohol functional groups are the most significant contributors to the potential for aqueous solubility. They can act as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like water, ethanol, and methanol.

The interplay of the hydrophobic quinoline core and the hydrophilic hydroxymethyl groups makes this compound an amphiphilic molecule. Its solubility will, therefore, be highly dependent on the polarity of the solvent.

Section 2: Qualitative and Analogous Solubility Profile

While specific quantitative data for this compound is not extensively documented, we can infer a qualitative solubility profile based on the behavior of structurally related quinoline derivatives.[3][4] This information, summarized in the table below, serves as a valuable starting point for solvent selection in experimental studies.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Soluble (pH-dependent) | The hydroxymethyl groups can form hydrogen bonds with water. Solubility is expected to increase significantly in acidic aqueous solutions due to the protonation of the quinoline nitrogen. |

| Methanol | Soluble | The polar hydroxyl group of methanol can interact favorably with the hydroxymethyl groups of the solute. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for polar compounds containing hydroxyl groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | DMF is another highly polar apathetic solvent that is effective at solvating polar and amphiphilic molecules. | |

| Non-Polar | Toluene | Slightly Soluble to Insoluble | The hydrophobic quinoline core may have some affinity for aromatic solvents, but the polar hydroxymethyl groups will limit solubility. |

| Hexane | Insoluble | The significant polarity mismatch between the highly polar hydroxymethyl groups and non-polar hexane will result in very poor solubility. |

Note: This table is intended as a guide. The actual quantitative solubility must be determined experimentally.

Section 3: Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For the precise and reliable determination of thermodynamic (equilibrium) solubility, the shake-flask method is the gold standard. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind the Experimental Choices

The protocol described below is designed to be a self-validating system. The extended equilibration time (24-48 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, avoiding the pitfalls of kinetic solubility measurements which can often overestimate true solubility.[4] The use of a constant temperature bath is critical as solubility is a temperature-dependent property.[5] Quantification via UV-Vis spectrophotometry is a robust and widely accessible analytical technique, provided the analyte has a chromophore that absorbs in the UV-Vis range, which the quinoline ring system does.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled incubator

-

Syringe filters (0.22 µm, ensure filter material is compatible with the solvent)

-

UV-Vis spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid after the equilibration period is essential.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Determination of λmax: Scan a standard solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it).

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent.

-

Mandatory Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound.

Section 4: Factors Influencing Solubility: A Deeper Dive

The Critical Role of pH

For ionizable compounds like this compound, pH is a dominant factor in determining aqueous solubility. The quinoline nitrogen can be protonated at acidic pH, forming a more polar, charged species that is more readily solvated by water molecules. This relationship can be visualized as follows:

Mandatory Visualization: pH-Dependent Solubility of a Weakly Basic Quinoline Derivative

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cibtech.org [cibtech.org]

The Genesis and Ascendance of Quinoline-2,3-Dicarboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its diverse derivatives, quinoline-2,3-dicarboxylates have emerged as a class of significant interest, largely due to their modulatory activity at the N-methyl-D-aspartate (NMDA) receptor, a critical player in neuronal function and pathology. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinoline-2,3-dicarboxylate derivatives. We will traverse the classical synthetic routes that laid the groundwork for their creation, delve into the pivotal discovery of their biological activity, and chart the progression to modern, efficient synthetic methodologies. The intricate mechanism of their interaction with the NMDA receptor will be elucidated, offering insights for the rational design of novel neuroactive compounds. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutics targeting the central nervous system.

A Historical Overture: The Dawn of Quinoline Chemistry

The story of quinoline-2,3-dicarboxylate derivatives is intrinsically linked to the broader history of quinoline chemistry. The parent heterocycle, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] This discovery opened the door to a new realm of heterocyclic chemistry. The latter half of the 19th century witnessed a flurry of activity in the synthesis of quinoline and its derivatives, with the development of several seminal named reactions that remain fundamental to the field.[1][2]

Key among these were the Skraup synthesis (1880) , the Friedländer synthesis (1882) , and the Pfitzinger synthesis (1886) .[1][3][4] The Skraup synthesis, a robust method, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] The Friedländer synthesis offers a versatile route through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5][6] The Pfitzinger reaction, of particular relevance to our topic, provides a pathway to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[4][7] While not directly yielding the 2,3-dicarboxylate, the Pfitzinger reaction demonstrated the feasibility of constructing quinolines with carboxylic acid functionalities, a crucial conceptual step.

One of the earliest reported syntheses of a closely related compound, quinolinic acid (pyridine-2,3-dicarboxylic acid), was achieved by Zdenko Hans Skraup through the oxidation of methyl-substituted quinolines.[8] This work on the pyridine analogue provided an early indication of the chemical accessibility of such dicarboxylic acid structures.

The direct synthesis of quinoline-2,3-dicarboxylic acid and its esters, however, appears to have been a later development, driven by the need for specific intermediates in industrial applications, notably for the synthesis of herbicides.[9] A significant advancement in the specific synthesis of quinoline-2,3-dicarboxylates was the method described by Doehner, which involves the reaction of a β-anilino-α,β-unsaturated ester with an immonium salt, commonly known as a Vilsmeier reagent.[9] This reaction provided a more direct and efficient route to the desired scaffold.

The Biological Awakening: Unveiling the Neuroactive Potential

The trajectory of quinoline-2,3-dicarboxylate derivatives took a dramatic turn with the discovery of the profound biological activity of a related compound, quinolinic acid. In 1981, Stone and Perkins made the landmark discovery that quinolinic acid is an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for excitatory synaptic transmission in the central nervous system.[8] This finding was pivotal, as it implicated an endogenous molecule in the modulation of this critical receptor and its potential role in neuropathology due to its neurotoxic effects.[8]

This discovery sparked intense interest in the development of compounds that could modulate NMDA receptor activity, particularly antagonists, as potential therapeutics for a range of neurological disorders characterized by excessive NMDA receptor activation, a phenomenon known as excitotoxicity. Researchers began to explore structural analogues of quinolinic acid, leading to the investigation of quinoline-2,3-dicarboxylate derivatives as potential NMDA receptor antagonists.

Subsequent research revealed that while quinolinic acid itself is an agonist, strategic modification of the quinoline scaffold could yield potent antagonists. A key breakthrough was the discovery that certain quinoline-2-carboxylate derivatives act as antagonists at the glycine co-agonist site of the NMDA receptor. The NMDA receptor is unique in that it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[10] Antagonists that target the glycine binding site offer a more subtle and potentially safer way to modulate receptor activity compared to competitive antagonists that block the glutamate binding site.

The Evolution of Synthesis: From Classical to Contemporary

The synthetic strategies for accessing quinoline-2,3-dicarboxylate derivatives have evolved significantly, moving from classical, often harsh, methods to more efficient and versatile modern techniques.

Classical Foundations

The foundational methods for quinoline synthesis, while not always directly applied to the 2,3-dicarboxylate, provided the chemical intuition for their eventual construction.

-

The Friedländer Synthesis: This condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group is a cornerstone of quinoline synthesis.[5][6] Its application to the synthesis of quinoline-2,3-dicarboxylates would require a 2-aminoaryl aldehyde/ketone and a dicarbonyl compound that could provide the 2,3-dicarboxylate functionality, such as diethyl oxalacetate. A notable early example of a Friedländer-type synthesis for a quinoline-2,3-dicarboxylate ester was described by L. Hozer and S. von Niementowski in 1927, involving the reaction of 2-aminobenzaldehyde with diethyloxalacetate.[11]

-

The Pfitzinger Reaction: As mentioned earlier, the Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids from isatins.[4][7] While it doesn't directly yield the 2,3-dicarboxylate, modifications and alternative starting materials can steer the reaction towards different substitution patterns.

Modern Methodologies: Efficiency and Versatility

The demand for quinoline-2,3-dicarboxylate derivatives as research tools and potential drug candidates spurred the development of more sophisticated synthetic methods.

-

Vilsmeier-Haack Based Approaches: A significant advancement involves the use of Vilsmeier reagents. As detailed in patents for the synthesis of herbicidal intermediates, a highly effective method involves the reaction of a diethyl anilinofumarate with a Vilsmeier reagent (formed from a reagent like phosphorus oxychloride and dimethylformamide) to yield the diethyl quinoline-2,3-dicarboxylate.[9] This method offers a direct and high-yielding route to the desired product.

-

Multicomponent Reactions (MCRs): In recent years, multicomponent reactions have gained prominence for their efficiency and atom economy. A notable example is the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and dialkyl acetylenedicarboxylates using molecular iodine as a catalyst.[12] While this yields the 2,4-dicarboxylate, the principles of MCRs are being actively explored for the synthesis of a wide range of polysubstituted quinolines, including the 2,3-dicarboxylate isomers.[13]

-

Catalyst-Free Syntheses: The drive for greener and more sustainable chemistry has led to the development of catalyst-free methods. One such approach for the synthesis of 2,3-dicarboxylic ester quinoline derivatives employs the reaction of o-amino diphenyl methylone derivatives with acetylenedicarboxylic esters under mild, catalyst-free conditions.[14]

The following table summarizes the evolution of these synthetic approaches:

| Era | Synthetic Approach | Key Features | Key Scientists/Developers |

| Classical | Friedländer Synthesis | Condensation of 2-aminoaryl aldehydes/ketones with active methylene compounds. | Paul Friedländer |

| Classical | Pfitzinger Reaction | Reaction of isatin with carbonyl compounds to yield quinoline-4-carboxylic acids. | Wilhelm Pfitzinger |

| Early Modern | Oxidation of Alkylquinolines | Oxidation of substituted quinolines to quinolinic acids. | Zdenko Hans Skraup |

| Modern | Vilsmeier-Haack Based Synthesis | Reaction of anilinofumarates with Vilsmeier reagents. | Described in industrial patents (e.g., Doehner) |

| Contemporary | Multicomponent Reactions | One-pot synthesis from multiple starting materials, often catalyzed. | Various contemporary researchers |

| Contemporary | Catalyst-Free Synthesis | Reactions proceeding under mild conditions without a catalyst. | Various contemporary researchers |

Mechanism of Action: Modulating the NMDA Receptor

Quinoline-2,3-dicarboxylate derivatives exert their primary biological effect through the modulation of the NMDA receptor. As antagonists at the glycine co-agonist binding site, they prevent the full activation of the receptor even in the presence of glutamate.

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[10] The binding of glutamate to the GluN2 subunit and glycine to the GluN1 subunit induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of Ca²⁺ ions.[15]

Quinoline-2,3-dicarboxylate antagonists bind to the glycine binding site on the GluN1 subunit. This binding event does not trigger the necessary conformational change for channel opening. Instead, it occupies the binding site, preventing the endogenous co-agonist (glycine or D-serine) from binding and initiating the activation sequence. This results in a non-competitive antagonism of the NMDA receptor.[10] The binding of these antagonists can stabilize the ligand-binding domain in a more open conformation, which is not conducive to channel gating.[10]

The following diagram illustrates the antagonistic action of a quinoline-2,3-dicarboxylate derivative at the NMDA receptor:

Caption: Antagonism of the NMDA receptor by a quinoline-2,3-dicarboxylate derivative.

Experimental Protocols: A Practical Guide

To provide a practical context, this section details a representative experimental protocol for the synthesis of a quinoline-2,3-dicarboxylate derivative, based on the Vilsmeier-Haack approach.

Synthesis of Diethyl Quinoline-2,3-dicarboxylate

This protocol is adapted from the method described in U.S. Patent 4,766,218.[9]

Materials:

-

Diethyl anilinofumarate

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Toluene

-

Water

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve dimethylformamide (0.03 mol) in toluene (12 mL). Cool the solution in an ice bath. Slowly add phosphorus oxychloride (0.03 mol) dropwise, maintaining the temperature between 20-30°C. Stir the resulting two-layered mixture at this temperature for 1 hour.

-

Reaction with Diethyl Anilinofumarate: To the freshly prepared Vilsmeier reagent, add a solution of diethyl anilinofumarate (0.02 mol) in toluene (40 mL) dropwise, again maintaining the temperature between 20-30°C.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Work-up: Cool the reaction mixture and carefully pour it into 60 mL of water. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude diethyl quinoline-2,3-dicarboxylate.

-

Hydrolysis to Quinoline-2,3-dicarboxylic Acid: The resulting diester can be hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with sulfuric acid. The solid quinoline-2,3-dicarboxylic acid can then be collected by filtration.

Data Summary:

| Step | Reactants | Reagents | Conditions | Product |

| 1 | Dimethylformamide, Phosphorus oxychloride | Toluene | 20-30°C, 1 hr | Vilsmeier Reagent |

| 2 | Diethyl anilinofumarate, Vilsmeier Reagent | Toluene | 20-30°C | Intermediate adduct |

| 3 | Intermediate adduct | - | Reflux, 2 hrs | Diethyl quinoline-2,3-dicarboxylate |

| 6 | Diethyl quinoline-2,3-dicarboxylate | NaOH(aq), H₂SO₄(aq) | Reflux, then acidification | Quinoline-2,3-dicarboxylic acid |

Conclusion and Future Perspectives

The journey of quinoline-2,3-dicarboxylate derivatives from their conceptual origins in classical quinoline chemistry to their recognition as potent neuromodulators is a testament to the enduring synergy between synthetic chemistry and pharmacology. The historical synthetic routes, while perhaps less efficient by modern standards, laid the essential groundwork for the creation of these complex molecules. The pivotal discovery of the link between quinolinic acid and the NMDA receptor opened up a new frontier in neuropharmacology, establishing a clear biological target for this chemical class.

The continued evolution of synthetic methodologies, from Vilsmeier-based approaches to multicomponent and catalyst-free reactions, has made these compounds more accessible for further investigation. This has enabled extensive structure-activity relationship (SAR) studies, leading to the development of highly potent and selective NMDA receptor antagonists.

Looking ahead, the field is poised for further advancements. The development of even more efficient, stereoselective, and environmentally benign synthetic methods will be crucial. A deeper understanding of the subtle interactions between different quinoline-2,3-dicarboxylate derivatives and the various subtypes of NMDA receptors will pave the way for the design of next-generation therapeutics with improved efficacy and side-effect profiles. The rich history and dynamic present of quinoline-2,3-dicarboxylate chemistry suggest a future ripe with possibilities for addressing some of the most challenging neurological disorders.

References

- Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

- Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2006). An efficient one-pot synthesis of 2, 4-diaryl-substituted quinolines catalyzed by molten tetraethylammonium chloride/tin (II) chloride dihydrate. Organic & Biomolecular Chemistry, 4(1), 104-110.

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.

- Vyklicky, V., Stanley, C., Habrian, C., & Isacoff, E. Y. (2019).

- Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4-29.

- Laube, B., Hirai, H., Sturgess, M., Betz, H., & Kuhse, J. (1997). Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit. Neuron, 18(3), 493-503.

- Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2018). NMDA receptors in the central nervous system. In Pharmacology of NMDA Receptors (pp. 1-61). Springer, Cham.

- S. K. Jain, et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.

-

Wikipedia. (2024). Quinoline. Retrieved from [Link]

-

The Friedländer Synthesis of Quinolines. (2005). Organic Reactions. Retrieved from [Link]

-

Glutamate and glycine binding to the NMDA receptor. (2016). eLife. Retrieved from [Link]

-

Friedländer synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Pfitzinger reaction. (2014). ResearchGate. Retrieved from [Link]

-

Application of pfitzinger reaction in. (n.d.). JOCPR. Retrieved from [Link]

-

Wikipedia. (2024). Quinolinic acid. Retrieved from [Link]

-

A New Catalyst-Free Synthesis of 2,3-Dicarboxylic Ester Quinoline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2019). International Journal of Science and Research (IJSR). Retrieved from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.

- Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from [Link]

-

Quinoline Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Quinoline antimalarials: mechanisms of action and resistance. (1996). PubMed. Retrieved from [Link]

-

Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (1993). PubMed. Retrieved from [Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. (2014). Journal of Neurosurgery. Retrieved from [Link]

-

Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 9. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 12. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 2,3-Quinolinedimethanol: Structure, Spectroscopy, and Interactions

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2,3-Quinolinedimethanol, a quinoline derivative with significant potential in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines a robust computational methodology to elucidate the molecule's conformational landscape, spectroscopic signatures, and non-covalent interactions. By integrating Density Functional Theory (DFT) calculations, conformational analysis, and spectroscopic simulations, we present a self-validating protocol to thoroughly characterize this promising scaffold. This guide emphasizes the causality behind computational choices, ensuring a deep understanding of the molecule's structure-property relationships.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives are a cornerstone in pharmaceutical and materials science, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The rigid, aromatic quinoline core provides a versatile platform for functionalization, allowing for the fine-tuning of electronic and steric properties to modulate biological activity. The specific substitution pattern at the 2 and 3 positions can significantly influence the molecule's interaction with biological targets.[6]

This compound, with its two hydroxymethyl substituents, introduces a unique combination of rigidity from the quinoline core and flexibility in the side chains. These hydroxyl groups are potent hydrogen bond donors and acceptors, suggesting a high potential for specific intermolecular interactions with biological receptors.[7] Understanding the conformational preferences of these flexible side chains and the potential for intramolecular hydrogen bonding is critical for predicting its biological activity and for the rational design of new therapeutic agents.[8]

This guide will detail the theoretical approaches necessary to build a comprehensive in-silico model of this compound, providing a foundational understanding for its future applications.

Theoretical Methodology: A Validated Computational Approach

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. For a molecule like this compound, Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency.[2] The choice of functional and basis set is paramount for obtaining results that correlate well with experimental data.

Selection of DFT Functional and Basis Set